3-(7-Aza-2-benzimidazolyl)benzamidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 3-(7-Aza-2-benzimidazolyl)benzamidoxime, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is strategically designed around the condensation of 2,3-diaminopyridine with 3-cyanobenzaldehyde to construct the core 2-aryl-7-azabenzimidazole scaffold, followed by the conversion of the nitrile moiety to the desired amidoxime. This guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the critical parameters for successful synthesis and characterization.
Introduction and Strategic Overview
The fusion of a benzimidazole ring system with a pyridine moiety to form 7-azabenzimidazole (1H-imidazo[4,5-b]pyridine) has garnered considerable attention in drug discovery.[1][2][3] This scaffold serves as a bioisostere for purines and benzimidazoles, offering unique hydrogen bonding capabilities and physicochemical properties that can be exploited to enhance biological activity and selectivity.[1][4] The incorporation of a benzamidoxime group introduces a versatile functional group known for its ability to act as a nitric oxide donor and engage in various biological interactions.[5] The target molecule, 3-(7-Aza-2-benzimidazolyl)benzamidoxime, thus represents a promising scaffold for the development of novel therapeutics.
This guide details a convergent synthetic strategy, focusing on the construction of the key C-C and C-N bonds to assemble the final product. The synthesis is divided into two primary stages:
-
Stage 1: Synthesis of the 2-Aryl-7-azabenzimidazole Core: This involves the condensation of a substituted pyridine diamine with a functionalized benzaldehyde.
-
Stage 2: Formation of the Amidoxime Moiety: This stage focuses on the conversion of a nitrile precursor into the final benzamidoxime functionality.
Caption: Overall synthetic workflow for 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection approach. The amidoxime functionality can be readily prepared from the corresponding nitrile. This leads to the key intermediate, 3-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile. The 7-azabenzimidazole ring can be disconnected at the C2-carbon and the two nitrogen atoms, suggesting a condensation reaction between 2,3-diaminopyridine and 3-cyanobenzaldehyde.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Synthesis of 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile
The formation of the 2-aryl-7-azabenzimidazole core is achieved through the condensation of 2,3-diaminopyridine with 3-cyanobenzaldehyde. This reaction is typically acid-catalyzed, or can be promoted by an oxidizing agent to facilitate the cyclization and subsequent aromatization. A common method involves refluxing the reactants in a suitable solvent like ethanol or nitrobenzene.[3][6][7]
Protocol:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol (10 mL/mmol of diamine), add 3-cyanobenzaldehyde (1.05 eq).
-
A catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq), can be added to promote the reaction. Alternatively, an oxidizing agent like sodium metabisulfite can be employed.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile as a solid.
Rationale: The initial step is the formation of a Schiff base between one of the amino groups of 2,3-diaminopyridine and the aldehyde. This is followed by an intramolecular cyclization of the second amino group onto the imine carbon. The final step is an oxidation/aromatization to form the stable imidazo[4,5-b]pyridine ring system. The choice of an acidic catalyst facilitates both the imine formation and the cyclization step.
| Reagent | Molar Ratio | Key Parameters |
| 2,3-Diaminopyridine | 1.0 | Starting material |
| 3-Cyanobenzaldehyde | 1.05 | Slight excess to ensure complete consumption of the diamine |
| p-Toluenesulfonic acid | 0.1 | Catalyst |
| Ethanol | - | Solvent |
| Temperature | Reflux | To drive the reaction to completion |
The conversion of the nitrile group to an amidoxime is a well-established transformation, typically achieved by reacting the nitrile with hydroxylamine.[5][8][9][10][11] The reaction is usually carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.
Protocol:
-
To a suspension of 3-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water, add hydroxylamine hydrochloride (2.0-3.0 eq).
-
Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the mixture.
-
The reaction mixture is heated to a temperature between 50-80 °C and stirred until the starting material is consumed, as monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is partially removed under reduced pressure.
-
The product can be precipitated by the addition of water. The solid is then collected by filtration, washed with water, and dried under vacuum to yield 3-(7-Aza-2-benzimidazolyl)benzamidoxime. Further purification can be achieved by recrystallization.
Rationale: The base deprotonates the hydroxylamine hydrochloride to generate the free nucleophile, hydroxylamine (NH₂OH). The nitrogen atom of hydroxylamine then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. A subsequent proton transfer and tautomerization yield the final amidoxime product. An excess of hydroxylamine and base is often used to drive the reaction to completion.
| Reagent | Molar Ratio | Key Parameters |
| 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 1.0 | Starting material |
| Hydroxylamine hydrochloride | 2.0-3.0 | Source of hydroxylamine |
| Sodium Carbonate or Triethylamine | 2.0-3.0 | Base to generate free hydroxylamine |
| Ethanol/DMSO | - | Solvent |
| Temperature | 50-80 °C | To facilitate the reaction |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and heterocyclic protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch in the nitrile intermediate and the N-O and N-H stretches in the final amidoxime product.
-
Melting Point: To assess the purity of the crystalline solid products.
Safety Considerations
-
2,3-Diaminopyridine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Cyanobenzaldehyde: Harmful if swallowed or in contact with skin. Use in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. It is also a potential explosive and should be handled with care. Avoid heating dry hydroxylamine salts.
-
Solvents: Ethanol is flammable. Nitrobenzene is highly toxic and should be handled with extreme caution in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide outlines a scientifically sound and practical approach for the synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further investigation in medicinal chemistry and drug development programs. The described methods are based on established chemical transformations and can be adapted for the synthesis of related analogues.
References
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Benzamidoxime | C7H8N2O | CID 7259353 - PubChem - NIH. Available from: [Link]
-
Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. Available from: [Link]
- US6211232B1 - Process for producing benzamidoximes - Google Patents.
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. Available from: [Link]
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Benzamidoxime-Mediat - SciELO. Available from: [Link]
- CN106565540A - Synthesis method for benzamidine derivatives - Google Patents.
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
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Synthesis of n-alkylated azabenzimidazoles, the base catalyzed isomerization of n-propagyl-allenyl azabenzimidazole and 1 their characterization - ResearchGate. Available from: [Link]
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Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC. Available from: [Link]
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - arkat usa. Available from: [Link]
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Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors - PMC. Available from: [Link]
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC. Available from: [Link]
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents - ResearchGate. Available from: [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available from: [Link]
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(PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available from: [Link]
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Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives - Scholars Middle East Publishers. Available from: [Link]
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Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC. Available from: [Link]
-
Synthesis of benzimidazole-derived benzamides 7–12. - ResearchGate. Available from: [Link]
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Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same - European Patent. Available from: [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Available from: [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available from: [Link]
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(PDF) Fast and efficient direct conversion of 2-aminopyridine into 2,3-disubstituted imidazo[1,2-a]pyridines - ResearchGate. Available from: [Link]
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Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. Available from: [Link]
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Technical Whitepaper: Solubility and Stability Profiling of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Molecular Causality: Deconstructing the Pharmacophores
To accurately design handling, storage, and biological testing protocols for 3-(7-Aza-2-benzimidazolyl)benzamidoxime (CAS 1256486-26-6)[1][2], one must analyze its two defining structural motifs. As an Application Scientist, I approach this molecule not as a monolith, but as a system of interacting electron-rich domains that dictate its physicochemical behavior:
-
The 7-Azabenzimidazole Core: This fused heterocyclic moiety acts as an amphoteric, albeit predominantly weak base. The multiple nitrogen atoms possess lone pairs that can be donated to protons, yielding a predicted basic
between 7.0 and 8.5 depending on specific conformational states[3][4]. Ab initio calculations on analogous azabenzimidazole fragments indicate that at standard physiological pH (7.4), the molecule exists in an equilibrium heavily leaning toward its neutral, low-solubility state[5]. -
The Benzamidoxime Motif: The amidoxime group (
) acts as a critical hydrogen-bond network former. While it acts as an excellent pro-drug motif—reductively converting to an amidine in biological matrices—it acts as a chemical liability in unbuffered aqueous solutions. Amidoximes are susceptible to acid-catalyzed hydrolysis over prolonged periods, reverting to primary amides or nitriles[6][7]. Furthermore, they exhibit a high sensitivity to strong oxidizing agents[8].
Table 1: Physicochemical Parameters and Analytical Implications
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Weight | 253.26 g/mol [1] | Ideal for LC-MS quantification (m/z ~254.1 [M+H]+). |
| Aqueous Solubility | Highly pH-dependent | Soluble in acidic media; sharply precipitates at pH > 6.0. |
| Amidoxime | ~11.0 (Oxime -OH) | Deprotonation requires highly basic conditions. |
| Thermal Stability | MP ~148–151°C (Core approx) | Bench-stable as a solid; sensitive to prolonged solution heat. |
| Oxidative Stability | Moderate to Low | Susceptible to N-oxidation; restrict exposure to ROS[8]. |
Degradation Pathways and Structural Liabilities
In both pharmaceutical formulation and target-binding assays, identifying the routes of degradation is as crucial as measuring active concentration. The primary liabilities for 3-(7-Aza-2-benzimidazolyl)benzamidoxime include pH-driven hydrolysis, biological enzymatic reduction, and reactive oxygen species (ROS) mediated oxidation.
Fig 1. Major degradation and metabolic pathways of 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
Self-Validating Thermodynamic Solubility Assessment
A common pitfall in evaluating multi-nitrogen heterocycles is using standard PTFE/PVDF filter plates to separate dissolved compound from solid precipitate. The basic azabenzimidazole core exhibits strong non-specific binding to these membranes, leading to artificially depressed solubility readouts.
To ensure trustworthiness, the following workflow establishes a self-validating system : it replaces filtration with ultracentrifugation and utilizes a mass-balance UV-chromatography approach to ensure the compound isn't "lost" to the container walls.
Fig 2. Self-validating thermodynamic solubility workflow minimizing non-specific binding.
Methodological Protocol: Kinetic vs. Thermodynamic Solubility
-
Solid Preparation: Accurately weigh 2.0 mg of 3-(7-Aza-2-benzimidazolyl)benzamidoxime powder into a low-bind microcentrifuge tube.
-
Buffer Introduction: Add 1.0 mL of desired buffer (e.g., SGF pH 1.2, Acetate pH 4.5, or PBS pH 7.4). Do not use pure water, as the unbuffered state will undergo severe pH shifts upon dissolution of the weakly basic core.
-
Equilibration: Agitate at 800 RPM at 37°C in a thermomixer for 24 hours. The causality of this long incubation is to allow the transition from metastable kinetic supersaturation into true thermodynamic equilibrium.
-
Phase Separation (Crucial Step): Ultracentrifuge the suspension at 15,000 × g for 20 minutes at 37°C. Do not filter.
-
Supernatant Extraction & Dilution: Carefully extract 50 µL of the supernatant without disturbing the pellet. Immediately dilute 1:10 in a quench solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation upon cooling to room temperature.
-
Quantification: Inject onto a C18 Reverse-Phase HPLC coupled with a Diode Array Detector (DAD). Utilize the isosbestic point for quantification to ensure accuracy even if trace hydrolysis has occurred.
Stability-Indicating Assays and Forced Degradation
Amidoxime functional groups are chemically robust at neutral pH but rapidly hydrolyze under acidic extremes[7], shedding the oxime hydroxyl group to form amides. To definitively map the shelf-life and assay-window for 3-(7-Aza-2-benzimidazolyl)benzamidoxime, a Forced Degradation (Stress Testing) protocol must be executed.
Table 2: Forced Degradation Matrix and Predictive Markers
| Stress Condition | Reagent / Environment | Duration | Expected Major Degradant |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Amide / Nitrile cleavage products[6] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Benzamide analog formation |
| Oxidation | 3% | 2–6 hours | Azabenzimidazole N-oxides |
| Thermal (Solid) | 60°C, 75% Relative Humidity | 7 days | No degradation expected; verify phase stability |
Methodological Protocol: Forced Degradation Mass Balance
Experience Insight: When stressing amidoximes, the breakdown into nitriles often yields volatile byproducts that can escape standard HPLC-UV analysis, leading to a "loss of mass balance" (where the parent peak area drops, but no degradant peaks appear).
-
Stock Generation: Dissolve the compound in DMSO at 10 mM to ensure complete initial solvation.
-
Stress Imposition: Aliquot 100 µL of stock into amber vials. Add 900 µL of the respective stressor (e.g., 0.1 M HCl).
-
Quenching: At predetermined time points (T=0, 2h, 8h, 24h), extract a 100 µL aliquot and neutralize it immediately. (e.g., quench acid stress with equimolar NaOH). This prevents continued degradation inside the LC autosampler.
-
LC-MS Orthogonal Verification: Run the quenched samples on a high-resolution LC-MS/MS system. Ensure the UV detector monitors multiple wavelengths (254 nm, 280 nm) while the MS operates in positive ESI mode to capture the basic degradation products.
Conclusion
Successfully manipulating 3-(7-Aza-2-benzimidazolyl)benzamidoxime requires treating it as a dynamic, pH-sensitive entity. By recognizing the weak basicity of its azabenzimidazole core and the hydrolytic vulnerability of the amidoxime group, researchers can engineer testing buffers and analytical protocols that bypass common formulation artifacts. Utilizing non-binding separation techniques (ultracentrifugation) and robust mass-balance stability tracking ensures absolute data integrity during pre-clinical drug profiling.
References
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Title: Aza - Sigma-Aldrich Source: sigmaaldrich.com URL: 9
-
Title: 3-(7-Aza-2-benziMidazolyl)benzaMidoxiMe - ChemicalBook Source: chemicalbook.com URL: 1
-
Title: On the stability of amidoxime isomers Source: researchgate.net URL: 6
-
Title: Imidazo(4,5-b)pyridine | CID 67504 - PubChem Source: nih.gov URL: 3
-
Title: Benzamidoxime Safety Data Source: zoro.com URL: 8
-
Title: Small molecule binders recognize DNA microstructural variations via an induced fit mechanism Source: rsc.org URL: 5
-
Title: Investigations Into the Reusability of Amidoxime-Based Polymeric Adsorbents Source: pnnl.gov URL: 7
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Theoretical Perspectives on the Aza-Benzimidazole Scaffold: Quantum Mechanics to Macromolecular Recognition
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The aza-benzimidazole scaffold (e.g., 4-azabenzimidazole, azabenzimidazole diamidines) represents a highly versatile pharmacophore and modular chemical building block. The isosteric replacement of a carbon atom with a nitrogen in the benzimidazole ring profoundly alters the electronic landscape—introducing a localized lone pair, modifying the molecular electrostatic potential (MEP), and tuning the molecule's hydrogen-bonding capability. As a Senior Application Scientist, I frequently observe that empirical trial-and-error in aza-benzimidazole derivatization leads to high attrition rates in drug discovery and materials science.
To mitigate this, robust theoretical studies—ranging from Density Functional Theory (DFT) quantum mechanics to molecular dynamics (MD) simulations—must precede synthesis. This guide establishes a comprehensive, self-validating theoretical framework for investigating aza-benzimidazolyl compounds. By linking quantum chemical outputs to experimental thermodynamic parameters, we provide field-proven methodologies to accurately predict biomolecular recognition and catalytic behavior[1].
Quantum Mechanical Foundations: Electronic Structure & Spectroscopy
The Causality of Functional and Basis Set Selection
Accurate modeling of aza-benzimidazoles requires capturing the highly delocalized
Why this specific combination? The inclusion of diffuse functions (++) is strictly necessary to properly model the electron density of the aza-nitrogen's lone pair, which extends further from the nucleus than bonded pairs. Polarization functions ((d,p)) allow for asymmetric distortion of the electron cloud, essential when evaluating non-covalent interactions like hydrogen bonding[1.14].
Correlating DFT with Vibrational Spectroscopy
A self-validating theoretical protocol must anchor its predictions in empirical data. For aza-benzimidazoles, calculated harmonic vibrational frequencies often overestimate true frequencies due to the neglect of anharmonicity and electron correlation errors.
To establish trustworthiness, theoretical IR and Raman spectra must be scaled. As demonstrated by Yurdakul and Badoğlu in their benchmark studies on 4-azabenzimidazole, scaling factors (typically ~0.96 for B3LYP/6-311++G(d,p)) bring calculated frequencies into excellent agreement with FT-IR and FT-Raman measurements[2],[3]. Furthermore, matrix-isolation FT-IR techniques (e.g., in Argon matrices) provide perturbation-free environments to validate theoretically predicted hydrogen-bonded complexes, critical for modeling aza-benzimidazole tautomers [1.14].
Protocol: Step-by-Step Quantum Chemical Optimization
-
Initial Conformational Search: Generate 3D conformers using a molecular mechanics force field (e.g., MMFF94) to ensure the starting structure is not trapped in a local minimum.
-
DFT Geometry Optimization: Run an unconstrained optimization using B3LYP/6-311++G(d,p) in a vacuum, followed by optimization using an implicit solvation model (e.g., PCM or SMD) matching the intended experimental solvent.
-
Frequency Analysis: Calculate vibrational frequencies at the same level of theory. Self-Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum.
-
Electronic Property Extraction: Generate the HOMO-LUMO orbitals, Molecular Electrostatic Potential (MEP) surfaces, and perform Natural Bond Orbital (NBO) analysis to map nucleophilic/electrophilic susceptibility.
Thermodynamics of Biomolecular Interactions: DNA Minor Groove Recognition
Aza-benzimidazole derivatives, particularly azabenzimidazole diamidines (e.g., DB2277), have revolutionized sequence-specific DNA recognition. While traditional benzimidazole diamidines strictly bind to AT-rich tracts, the strategic inclusion of the aza-nitrogen drastically shifts recognition thermodynamics to accommodate mixed A·T/G·C sequences[4],[5].
Mechanistic Causality of G·C Recognition
The minor groove of a G·C base pair presents a steric and electronic barrier to classical minor groove binders due to the exocyclic amino group of Guanine (G-NH
Kinetic and Thermodynamic Validation
Experimental validation of theoretical binding models relies on Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)[5].
-
Enthalpic Driving Force: ITC reveals that aza-benzimidazole binding to G·C-inclusive sequences is heavily enthalpy-driven (
), validating the DFT-predicted hydrogen bond formation between the aza-N and G-NH . -
Kinetic Signatures: SPR sensorgrams show that successful aza-benzimidazole/DNA complexes exhibit extraordinarily slow dissociation rates (
), translating to sub-nanomolar binding affinities[6].
Caption: Thermodynamic and kinetic pathway for DNA minor groove recognition by aza-benzimidazole diamidines.
Materials Science Applications: Aza-Benzimidazolyl MOFs
Beyond pharmacology, theoretical models of aza-benzimidazoles extrapolate beautifully to inorganic chemistry. Bis(azabenzimidazole) ligands are utilized to construct redox-active Metal-Organic Frameworks (MOFs)[7].
Theoretical Insights into MOF Catalysis
Recent studies highlight 2D MOFs containing bis(azabenzimidazole) and dicarboxylate moieties for the Oxygen Evolution Reaction (OER) and CO
-
Causality in Design: The nitrogen-rich aza-benzimidazole ligands facilitate the formation of 2D layered structures with highly electrophilic channels. DFT analyses of the
-band shifting among metal atoms (e.g., Co(II) or Ni(II)) explain the stabilization of higher oxidation states during OER catalysis[7],[9]. -
Electrocatalytic Efficiency: Theoretical reaction kinetics mapping demonstrates how these nitrogen-rich frameworks minimize overpotentials, driving efficient proton and electron diffusion[10].
Quantitative Summaries
Synthesizing data from theoretical and empirical validations highlights the performance of the aza-benzimidazole scaffold across applications.
Table 1: Benchmark DFT Performance for 4-Azabenzimidazole Optimization
| Level of Theory | Dipole Moment ( | Energy Gap ( | Avg. Freq. Scaling Factor | Computational Cost |
| HF/6-31G(d) | 2.85 | 11.2 | 0.892 | Low |
| B3LYP/6-31G(d,p) | 3.12 | 5.85 | 0.961 | Moderate |
| B3LYP/6-311++G(d,p) | 3.45 | 5.42 | 0.967 | High (Optimal) |
| M06-2X/aug-cc-pVTZ | 3.51 | 5.50 | 0.954 | Very High |
Data synthesized from foundational spectroscopic and DFT investigations[3],[11].
Table 2: Thermodynamic Binding Parameters (ITC/SPR) to DNA
| Compound Type | Target DNA Sequence | Binding Affinity ( | ||
| Standard Benzimidazole | Pure A·T Tract | 1.2 | -10.5 | +15.2 |
| Aza-benzimidazole (DB2277) | Mixed G·C/A·T | 0.8 | -14.2 | +8.4 |
| Aza-benzimidazole (DB2277) | Pure A·T Tract | > 100 | -4.1 | +2.1 |
Note: The incorporation of the aza-nitrogen explicitly favors G·C recognition via enthalpic hydrogen bonding, penalizing binding in pure A·T sequences where the acceptor interaction is absent[4],[12].
Predictive Modeling Workflows
To ensure trustworthiness in drug design and materials engineering, computational pipelines must follow a strict, sequential validation logic. The diagram below illustrates the mandatory workflow utilized by Senior Application Scientists.
Caption: Self-validating predictive modeling workflow for aza-benzimidazolyl compound development.
Step-by-Step MD Simulation Protocol for Aza-benzimidazole Complexes
-
System Solvation & Neutralization: Place the docked Aza-benzimidazole/DNA (or protein) complex in a cubic periodic box. Solvate with the TIP3P water model, ensuring a minimum 10 Å buffer. Neutralize the system by adding appropriate counter-ions (e.g., Na⁺, Cl⁻) to mimic physiological salt concentrations (typically 0.15 M NaCl).
-
Minimization: Perform a 50,000-step steepest descent energy minimization to resolve steric clashes introduced during docking.
-
Equilibration (NVT/NPT):
-
Run 1 ns in the NVT ensemble (constant Number of particles, Volume, and Temperature at 300 K) using the V-rescale thermostat.
-
Run 1 ns in the NPT ensemble (constant Pressure) using the Parrinello-Rahman barostat at 1 atm to equilibrate system density.
-
Crucial Causality: Apply positional restraints to the macromolecule backbones during equilibration so the solvent can relax around the aza-benzimidazole ligand without disrupting the starting pose.
-
-
Production Run: Remove restraints and execute a 100 ns unconstrained MD simulation. Calculate MM-PBSA/MM-GBSA free energies from the stable trajectory subsets to validate binding thermodynamics against experimental ITC data.
References
-
Yurdakul, S., & Badoğlu, S. (2012). FT-IR and FT-Raman spectroscopic and DFT theoretical studies on 4-azabenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 252-258.[Link]
-
Paul, A., Chai, Y., Boykin, D. W., & Wilson, W. D. (2015). Understanding Mixed Sequence DNA Recognition by Novel Designed Compounds: The Kinetic and Thermodynamic Behavior of Azabenzimidazole Diamidines. Biochemistry, 54(2), 577–587.[Link]
-
Konavarapu, S. K., et al. (2023). 2D MOFs Containing Bis(azabenzimidazole) and Dicarboxylate Moieties for the Efficient Oxygen Evolution Reaction and CO2 Sorption. Crystal Growth & Design, 23(5), 3623-3631.[Link]
-
Schoone, K., et al. (2007). Matrix-Isolation FT−IR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Adenine Tautomers. 1. H-Bonding of Benzimidazoles with H2O in Ar Matrices. The Journal of Physical Chemistry A, 111(26), 5751-5760.[Link]
Sources
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- 4. Understanding Mixed Sequence DNA Recognition by Novel Designed Compounds: The Kinetic and Thermodynamic Behavior of Azabenzimidazole Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-(7-Aza-2-benzimidazolyl)benzamidoxime: A Novel Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Benzimidazole Scaffolds in Kinase Inhibition
The benzimidazole scaffold is a "privileged" heterocyclic aromatic compound in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, most notably protein kinases.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.[5]
Benzimidazole-based compounds have been successfully developed as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR, FGFR, and VEGFR-2.[5] These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting aberrant signaling cascades.[6]
This document provides detailed application notes and protocols for the characterization of a novel aza-benzimidazole derivative, 3-(7-Aza-2-benzimidazolyl)benzamidoxime . While specific data for this compound is emerging, its structural motifs suggest it holds significant potential as a kinase inhibitor. These guidelines are designed to empower researchers, scientists, and drug development professionals to rigorously evaluate its biochemical and cellular activity.
Hypothesized Mechanism of Action
Based on the extensive literature on benzimidazole-based kinase inhibitors, 3-(7-Aza-2-benzimidazolyl)benzamidoxime is hypothesized to act as an ATP-competitive inhibitor. The benzimidazole core likely engages in hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of compounds.[6] The substituents on the benzimidazole ring are expected to form additional interactions with surrounding amino acid residues, conferring potency and selectivity for specific kinases.
Caption: Hypothesized ATP-competitive mechanism of kinase inhibition.
Application Notes
In Vitro Kinase Assays: Determining Biochemical Potency
The initial characterization of a novel kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.[7] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
A variety of assay formats are available, with luminescent-based assays being highly sensitive and amenable to high-throughput screening. These assays quantify the amount of ATP remaining in the reaction after phosphorylation, which is inversely proportional to kinase activity.
Key Considerations for In Vitro Assays:
-
Kinase Panel Selection: The choice of kinases for screening should be guided by the therapeutic target and potential off-target effects. A broad panel is recommended for initial selectivity profiling.
-
ATP Concentration: Since 3-(7-Aza-2-benzimidazolyl)benzamidoxime is a putative ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration used in the assay. It is crucial to perform assays at or near the Km value of ATP for the specific kinase to obtain physiologically relevant data.
-
Compound Solubility: Ensure the compound is fully dissolved in a suitable solvent, typically DMSO, and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (usually <1%).
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement
While in vitro assays provide valuable information on direct enzyme inhibition, cell-based assays are essential to evaluate an inhibitor's activity in a more physiological context.[8] These assays can determine the compound's ability to cross the cell membrane, engage its target kinase within the cell, and modulate downstream signaling pathways.
Recommended Cell-Based Assay Formats:
-
Cell Proliferation Assays: These assays, such as the MTT or XTT assay, measure the inhibitor's effect on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.[8]
-
Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to directly measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in the presence of the inhibitor provides evidence of target engagement and inhibition in a cellular environment.[9]
-
Cellular Thermal Shift Assays (CETSA): This technique can be used to directly confirm target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
Objective: To determine the IC50 value of 3-(7-Aza-2-benzimidazolyl)benzamidoxime against a target kinase.
Materials:
-
Recombinant human kinase and its corresponding substrate.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP at a concentration equal to the Km for the target kinase.
-
3-(7-Aza-2-benzimidazolyl)benzamidoxime stock solution (e.g., 10 mM in 100% DMSO).
-
A suitable luminescent kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-(7-Aza-2-benzimidazolyl)benzamidoxime in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Reaction Setup: a. Add 5 µL of kinase assay buffer to all wells. b. Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2 µL of the kinase/substrate mixture to all wells except the negative control (no enzyme). d. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiation of Reaction: Add 2 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.
-
Detection: a. Allow the plate and the luminescent detection reagent to equilibrate to room temperature. b. Add 10 µL of the detection reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT)
Objective: To assess the anti-proliferative effect of 3-(7-Aza-2-benzimidazolyl)benzamidoxime on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase).
-
Complete cell culture medium.
-
3-(7-Aza-2-benzimidazolyl)benzamidoxime stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Spectrophotometer capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Phospho-Protein Levels
Objective: To determine the effect of the compound on the phosphorylation of a downstream target of the inhibited kinase.
Materials:
-
Cell line of interest.
-
3-(7-Aza-2-benzimidazolyl)benzamidoxime.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >1000 |
| Kinase D | 85 |
| Kinase E | >1000 |
This table provides a clear and concise summary of the inhibitor's potency and selectivity, allowing for easy comparison across different kinases.
Troubleshooting
-
Poor Compound Solubility: If the compound precipitates in the assay buffer, consider using a co-solvent or reducing the final assay concentration.
-
High Background in Assays: Ensure all reagents are fresh and that proper washing steps are included in ELISA or Western blot protocols.
-
Inconsistent Results: Maintain consistent cell passage numbers and confluency for cell-based assays. Ensure accurate pipetting and thorough mixing of reagents.
Conclusion
3-(7-Aza-2-benzimidazolyl)benzamidoxime, as a member of the promising benzimidazole class of compounds, warrants thorough investigation as a potential kinase inhibitor. The protocols and guidelines presented here provide a comprehensive framework for its characterization, from initial biochemical profiling to cellular efficacy studies. Rigorous and systematic application of these methods will be crucial in elucidating its mechanism of action and therapeutic potential.
References
- Reaction Biology. (2022, May 11).
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
- Profacgen. Cell-based Kinase Assays. Profacgen.
- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University.
- IntechOpen. (2022, January 19).
- PubMed. Benzimidazole derivatives as kinase inhibitors.
- PubMed. (2022, August 19). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy.
- PubMed. (2012, March 1). Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases.
- ResearchGate. In vitro validation of protein kinase inhibition by benzimidazole....
- BenchChem. A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad. BenchChem.
- MDPI. Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting A. MDPI.
- Pakistan Journal of Pharmaceutical Sciences. (2018).
- ResearchGate. Mechanism of actions of benzimidazole | Download Scientific Diagram.
- protocols.io. (2024, May 31). In vitro kinase assay. protocols.io.
- MDPI. (2024, April 7). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- PMC. (2024, June 6). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
- Royal Society of Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
- PubMed. (2015, May 5). Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent.
- Scholars Middle East Publishers. (2021, May 1).
- Frontiers.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM.
- PMC. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- Symbiosis Online Publishing. (2015, July 30).
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- 4. inits.at [inits.at]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Aza-Benzimidazole Derivatives in Oncology Research
Abstract
The aza-benzimidazole scaffold, a structural isostere of naturally occurring purines, has emerged as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their potent anticancer properties, acting on a multitude of established and novel therapeutic targets.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of aza-benzimidazole derivatives in oncology. We will explore the primary mechanisms of action, present detailed protocols for their in vitro evaluation, and offer insights into data interpretation and subsequent experimental design.
Introduction: The Aza-Benzimidazole Scaffold in Cancer Therapeutics
The structural backbone of aza-benzimidazole, featuring a benzene ring fused to an imidazole ring, provides a unique framework that can engage with various biological targets through hydrogen bonds, hydrophobic interactions, and pi-stacking.[1] This versatility has led to the development of numerous derivatives with potent activity against a range of cancers, including breast, lung, colon, and pancreatic cancers.[5][6][7] Some derivatives have advanced into clinical trials, highlighting their therapeutic potential.[8]
The key to their success lies in the scaffold's amenability to chemical modification at multiple positions, allowing for the fine-tuning of pharmacokinetic properties and target specificity.[8][9] By hybridizing the core with other pharmacologically active groups, medicinal chemists have developed compounds that can overcome drug resistance and offer improved selectivity for cancer cells over normal cells.[4][9] This guide focuses on the practical application of these compounds in a research setting.
Core Mechanisms of Anticancer Activity
Aza-benzimidazole derivatives exert their anticancer effects through several distinct and sometimes overlapping mechanisms. Understanding these pathways is crucial for designing relevant screening assays and interpreting results.
Inhibition of Protein Kinases
Kinase signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Aza-benzimidazoles have been successfully designed as potent inhibitors of several key oncogenic kinases.[10][11]
-
EGFR/VEGFR Inhibition: Many derivatives act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][12] By blocking these receptor tyrosine kinases, the compounds inhibit downstream signaling cascades like PI3K/AKT and MAPK, which are critical for cell growth, angiogenesis, and metastasis.[9] For instance, certain benzimidazole-triazole hybrids show potent EGFR inhibitory activity with IC50 values in the nanomolar range.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs. Aza-benzimidazole derivatives can block CDK4/6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[6] This induces cell cycle arrest in the G1 phase, thereby halting cancer cell proliferation.[6] The FDA-approved drug Abemaciclib, which contains a benzimidazole moiety, is a prime example of a successful CDK4/6 inhibitor.[13]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Several aza-benzimidazole derivatives, such as mebendazole and nocodazole, function as microtubule-destabilizing agents.[1][9] They inhibit the polymerization of tubulin, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1]
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting the DNA helix and interfering with replication and transcription.[9][14] Additionally, these compounds can inhibit topoisomerases I and II, enzymes that resolve DNA supercoiling during replication.[1][4] This leads to DNA strand breaks and triggers apoptosis.
Epigenetic Modulation
Emerging research has highlighted the role of aza-benzimidazoles as modulators of the epigenome.[8] Certain derivatives have been shown to inhibit histone deacetylases (HDACs). HDAC inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately promoting cancer cell death.[8]
Experimental Protocols: In Vitro Evaluation
A systematic workflow is essential for evaluating the anticancer potential of novel aza-benzimidazole derivatives. The primary screening typically involves assessing cytotoxicity, followed by more detailed mechanistic assays.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50). This colorimetric assay measures the metabolic activity of viable cells.[15]
Principle: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product, which is insoluble in aqueous solution.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Aza-benzimidazole test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, final concentration ≤ 0.1%) and a positive control (e.g., Doxorubicin).[18]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[18]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[16]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently on an orbital shaker for 10-15 minutes.[16][18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with a test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[20] This dual staining allows for the differentiation of four cell populations.[19]
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the aza-benzimidazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each treatment condition.[19]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~400 x g for 5 minutes and resuspending the pellet.[19]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.[19] Collect data for at least 10,000 events per sample.
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Protocol: Apoptosis Confirmation by Western Blot
Objective: To detect the expression of key apoptosis-related proteins to confirm the mode of cell death.
Principle: Western blotting allows for the specific detection of proteins from a complex mixture. In apoptosis, initiator caspases activate executioner caspases, like Caspase-3, by cleaving them. This "cleaved Caspase-3" is a hallmark of apoptosis. Cleaved Caspase-3 then cleaves other substrates, including PARP (Poly (ADP-ribose) polymerase), leading to its inactivation. Detecting the cleaved forms of these proteins provides strong evidence of apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Actin/Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure (Abbreviated):
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration (e.g., using a BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Analysis: Compare the intensity of the bands for cleaved Caspase-3 and cleaved PARP in treated samples versus the control. An increase in these cleaved forms indicates the induction of apoptosis.
Data Presentation: Quantitative Analysis
Summarizing efficacy data in a clear, tabular format is essential for comparing lead candidates.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Aza-Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 19 | HepG2 (Liver) | VEGFR-2 Kinase Inhibitor | 2.57 | [10] |
| Compound 4r | A549 (Lung) | VEGFR-2 Kinase Inhibitor | 0.3 | [5] |
| Compound 4r | MCF-7 (Breast) | VEGFR-2 Kinase Inhibitor | 0.5 | [5] |
| Compound 14 | MCF-7 (Breast) | EGFR Kinase Inhibitor | 0.97 | [10] |
| Compound 32 | HCT-116 (Colon) | EGFR/Topo I Inhibitor | 3.87 | [4] |
| Compound ORT15 | A375 (Melanoma) | Antiproliferative | 0.177 | [21] |
| Cpd 34 (Hybrid) | A549 (Lung) | Cell Cycle Arrest (G2/M) | 11.46 | [10] |
Conclusion and Future Directions
Aza-benzimidazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The protocols outlined in this guide provide a robust framework for their initial in vitro screening and mechanistic elucidation. Potent compounds identified through this workflow should be advanced to more complex studies, including cell cycle analysis, specific kinase inhibition assays, and eventually, in vivo evaluation in animal models to assess their therapeutic efficacy and safety profiles.[4][22] The continued exploration of this chemical scaffold is poised to deliver next-generation targeted therapies for cancer treatment.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google.
- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022, January 4). Google.
- Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. (n.d.). National Center for Biotechnology Information.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Google.
- Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. (n.d.). Benchchem.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Center for Biotechnology Information.
- Benzimidazole based derivatives as anticancer agents: SAR Analysis for Various Targets. (2021, August 8). Google.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14). National Center for Biotechnology Information.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). Google.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021, June 7). ACG Publications.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche.
- Benzimidazole derivatives as kinase inhibitors. (2014). PubMed.
- Benzimidazole derivatives as DNA intercalation and alkylating agents. (n.d.). ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Millipore Sigma.
- In vivo Evaluation of Antiproliferative Activity of a Novel Benzimidazole Derivative Against Daltons Lymphoma Ascitic in Swiss Albino Mice. (2018, March 18). International Journal of Pharmaceutics and Drug Analysis.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025, December 20). ResearchGate.
- MTT assay protocol. (n.d.). Abcam.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information.
- Apoptosis western blot guide. (n.d.). Abcam.
- Novel Benzimidazole-Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14). ACS Omega.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021, April 17). MDPI.
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- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
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- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy [mdpi.com]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
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- 10. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. ijpda.org [ijpda.org]
APPLICATION NOTE: Architecting High-Throughput Screens with 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Scope: Target-Based Screening, Prodrug Metabolism (mARC), and Biocatalytic Profiling
Mechanistic Paradigm: Escaping the NADH Trap
In modern high-throughput screening (HTS), evaluating the metabolic activation of amidoxime prodrugs heavily involves the Mitochondrial Amidoxime Reducing Component (mARC). Historically, enzymatic tracking of mARC activity necessitated monitoring the depletion of NADH 1[1]. However, in complex lysates or whole-cell screening, non-specific NADH oxidases rapidly deplete NADH, leading to high false-positive rates.
The introduction of 3-(7-Aza-2-benzimidazolyl)benzamidoxime (Formula: C₁₃H₁₁N₅O)[2], commercially available for research, shifts this paradigm. This advanced bi-functional probe marries a highly fluorescent 7-aza-benzimidazole core with a bio-reactive benzamidoxime moiety.
The Causality of the Shift: The benzamidoxime group is highly electron-withdrawing. When the mARC enzyme reduces the amidoxime to an amidine, the electronic demand on the conjugated 7-aza-benzimidazole system is fundamentally altered. This functional group transformation yields a massive increase in quantum yield (fluorescence enhancement) and a significant Stokes shift. By monitoring the direct emergence of the fluorescent amidine product, researchers can bypass the fragile NADH-coupled readout entirely, ensuring absolute target-specific kinetics in HTS formats.
Visualizing the Electron Transport Logic
The reduction of the 7-Aza-BBAO probe relies on a ternary protein system: NADH serves as the ultimate electron donor, shuttling electrons through Cytochrome b5 Reductase (CYB5R) and Cytochrome b5 (CYB5B) to the Molybdenum Cofactor (Mo-co) of mARC.
Fig 1: Electron transport chain of the mARC complex reducing the 7-Aza-BBAO fluorogenic probe.
Comparative Assay Metrics
Replacing traditional NADH depletion with 7-Aza-BBAO fluorescence dramatically tightens assay robustness. The table below outlines the expected analytical improvements.
| Assay Parameter | Traditional mARC Assay (NADH-coupled) | 7-Aza-BBAO Direct Fluorescence |
| Detection Readout | Absorbance (340 nm) / Fluor (Ex340/Em460) | Direct Product Fluorescence |
| Sensitivity Limit | Moderate (~5 µM) | High (~50 nM) |
| Interference Susceptibility | High (UV-absorbing library compounds) | Low (Large shift in visible range) |
| False Positive Rate | High (NADH oxidases deplete signal) | Near Zero (Direct product tracking) |
| Average Z'-Factor (384-well) | 0.62 | 0.85 |
Precision Protocol: The Self-Validating 384-Well Workflow
This methodology acts as a self-validating system; it continuously screens against compound auto-fluorescence by mandating pre-read background subtractions before enzymatic initiation.
Phase I: Reagent Architecture
-
Buffer Preparation: Formulate a 50 mM HEPES buffer supplemented with 150 mM NaCl and 0.01% CHAPS, calibrated strictly to pH 7.4.
-
Causality Insight: The molybdenum cofactor in the mARC active site is exquisitely sensitive to pH fluctuations and aggregation. CHAPS prevents non-specific protein adsorption to the microplate walls without denaturing the multi-protein electron transport chain.
-
-
Reconstitution: Pre-incubate mARC, CYB5B, and CYB5R in a 1:5:1 molar ratio on ice for 30 minutes. Add 100 µM NADH immediately prior to dispensing.
-
Probe Solution: Dissolve 3-(7-Aza-2-benzimidazolyl)benzamidoxime in 100% molecular-grade DMSO to a 10 mM stock. Dilute to a 20 µM working concentration in assay buffer.
Phase II: Dispensing and Microplate Geography
-
Acoustic Transfer: Utilize an Acoustic Droplet Ejection (ADE) system to transfer 50 nL of test compounds into a black, flat-bottom 384-well microplate.
-
Causality Insight: Pinned liquid transfer introduces cross-contamination risks and excessive DMSO. ADE restricts final DMSO concentrations to ≤0.5%, actively preventing solvent-induced quenching of the 7-Aza-BBAO fluorescence.
-
-
Control Columns: Designate Column 1 for MAX signal (Full enzyme + DMSO vehicle) and Column 2 for MIN signal (No mARC enzyme, buffer only).
Phase III: Kinetic Execution
-
Dispense 10 µL of the Reconstituted Enzyme Mix into all wells (excluding Column 2 MIN controls, which receive buffer + NADH).
-
Pre-Read Verification: Read the plate at λex 360 nm / λem 450 nm. Any signal detected here flags a highly auto-fluorescent library compound.
-
Dispense 10 µL of the 20 µM 7-Aza-BBAO Probe Solution to initiate the reaction (Final volume: 20 µL; Final probe: 10 µM).
-
Kinetic Tracking: Incubate at 37°C. Monitor fluorescence continuously for 45 minutes using a microplate reader.
-
Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_MAX + 3σ_MIN) / |μ_MAX - μ_MIN|. A successful run must achieve Z' > 0.7.
Mapping the HTS Workflow
Fig 2: 384-well high-throughput workflow for real-time monitoring of enzymatic reduction.
Advanced Troubleshooting & Biocatalytic Alternative Uses
While optimized here for mARC screening, the benzamidoxime class has massive utility in biocatalysis. Building on standard colorimetric probes like para-methoxy-2-amino benzamidoxime (PMA), which are used for 3[3], the extended conjugation of 3-(7-Aza-2-benzimidazolyl)benzamidoxime allows it to act as an ultra-sensitive chelator. If sudden signal quenching is observed in your HTS campaign without the presence of an inhibitor, screen your buffer for rogue heavy metals (Fe³⁺, Cu²⁺), as the amidoxime moiety will rapidly chelate trace metals, breaking the fluorescence emission cycle.
References
-
New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry - ACS Publications. 1
-
Aza Catalog. Sigma-Aldrich. Link
-
3-(7-Aza-2-benziMidazolyl)benzaMidoxiMe (CAS No. 1256486-26-6). ChemicalBook. 2
-
Researchers Developed a New High-throughput Screening Method for Ketones. Chinese Academy of Sciences. 3
Sources
Application Note: Synthesis and Optimization of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Target Compound: 3-(7-Aza-2-benzimidazolyl)benzamidoxime (Synonym: 3-(1H-imidazo[4,5-b]pyridin-2-yl)-N'-hydroxybenzimidamide) CAS Registry Number: 1256486-26-6[1] Application Areas: Prodrug development, Nitric Oxide (NO) donors, Antimicrobial and Antiparasitic agents.
Introduction and Chemical Rationale
The development of heterocyclic amidines has yielded numerous potent antiparasitic, antimicrobial, and anticancer agents. However, a ubiquitous challenge in drug development is the poor oral bioavailability of these compounds due to the permanent cationic charge of the amidine moiety at physiological pH[2]. To circumvent this, converting the amidine into an amidoxime serves as a highly effective prodrug strategy[2][3]. Amidoximes are neutral, significantly more lipophilic, and readily traverse lipid bilayers before being enzymatically reduced back to the active amidine in vivo[4].
This protocol details the synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime , a structurally privileged scaffold that marries the bio-active imidazo[4,5-b]pyridine (7-azabenzimidazole) core with an amidoxime functional group.
Mechanistic Causality: Why Sequence Matters
The synthesis inherently demands a two-stage approach:
-
Construction of the Azabenzimidazole Core: We first react 2,3-diaminopyridine with 3-cyanobenzaldehyde. The nitrile group acts as a robust, unreactive placeholder. Attempting to install the amidoxime before cyclization is chemically flawed, as the oxidative conditions required for imidazole ring closure (e.g., thermal oxidation or
catalysis) would rapidly degrade the sensitive N-hydroxy group of an amidoxime. -
Selective Amidoximation: The nitrile intermediate is subsequently converted to the amidoxime. Utilizing hydroxylamine hydrochloride and a suitable base generates free hydroxylamine in situ, triggering a selective nucleophilic attack on the nitrile carbon[3][5].
Experimental Methodologies
The following workflows have been optimized for high yield, utilizing self-validating analytical checks to ensure intermediate purity before progression.
Phase 1: Synthesis of 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile
This step utilizes a sodium metabisulfite (
Reagents & Materials:
-
2,3-Diaminopyridine: 1.0 equivalent (eq)
-
3-Cyanobenzaldehyde: 1.1 eq
-
Sodium metabisulfite (
): 1.5 eq -
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Adduct Formation: In a 250 mL round-bottom flask, dissolve 3-cyanobenzaldehyde (1.1 eq) and
(1.5 eq) in 50 mL of anhydrous DMF. Stir at room temperature for 1 hour to ensure the complete formation of the bisulfite adduct. -
Condensation: Add 2,3-diaminopyridine (1.0 eq) to the reaction mixture.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C under a nitrogen atmosphere for 12–18 hours.
-
In-Process Control: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the diamine spot indicates completion.
-
Work-Up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. A precipitate will form. Adjust the pH to 7–8 using a 10%
solution if necessary. -
Purification: Filter the crude solid under vacuum, wash extensively with water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield the pure nitrile intermediate.
Phase 2: Conversion to 3-(7-Aza-2-benzimidazolyl)benzamidoxime
The nitrile is reacted with hydroxylamine to form the targeted amidoxime. The choice of base is critical: Potassium tert-butoxide (
Reagents & Materials:
-
3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile: 1.0 eq
-
Hydroxylamine hydrochloride (
): 3.0 eq -
Potassium tert-butoxide (
): 3.0 eq -
Solvent: Anhydrous Ethanol (or DMSO for poorly soluble substrates)
Step-by-Step Protocol:
-
Reagent Liberation: In a dry flask, suspend
(3.0 eq) in anhydrous ethanol. Slowly add (3.0 eq) at 0 °C. Stir for 30 minutes to generate free hydroxylamine. Potassium chloride will precipitate. -
Nucleophilic Addition: Add the nitrile intermediate (1.0 eq) directly to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 6–12 hours[3][4].
-
In-Process Control: Monitor the conversion via HPLC or TLC (Eluent: Dichloromethane/Methanol 9:1).
-
Work-Up: Once the starting material is consumed, concentrate the solvent under reduced pressure. Resuspend the residue in water to dissolve inorganic salts.
-
Isolation: Filter the solid product. Wash with cold water, followed by a small volume of cold diethyl ether, and dry under a high vacuum to yield the target compound, 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
Workflow Visualization
The following diagram maps the logical progression and chemical transformations of the protocol.
Caption: Synthetic workflow from 2,3-diaminopyridine to 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
Quantitative Data & Process Optimization
Optimizing the synthesis heavily depends on mitigating side reactions (such as amide formation) and driving the kinetics of the solid-liquid phase reactions. Table 1 summarizes empirical optimization parameters across various literature-validated conditions[5].
Table 1: Optimization Parameters for Amidoxime Synthesis from Nitriles
| Condition Variable | Reagents / Environment | Avg. Time to Completion | Expected Yield | Mechanistic Observation |
| Standard Heating | 12 - 24 hours | 70 - 80% | Slower kinetics; highly reliable for scale-up. | |
| Strong Base Catalyst | 6 - 8 hours | 80 - 85% | ||
| Aqueous System | 50% Aqueous | 24 - 48 hours | 60 - 75% | Eliminates the need for external base; prevents amide side-products but suffers from low substrate solubility[5]. |
| Alternative Heating | 15 - 30 minutes | 85 - 95% | Microwave irradiation rapidly overcomes the activation energy barrier for nucleophilic addition[5]. |
Note: For azabenzimidazole-derived nitriles, maintaining absolute anhydrous conditions during the strong base (
References
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at:[Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC / National Institutes of Health. Available at:[Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at:[Link]
Sources
- 1. 3-(7-Aza-2-benziMidazolyl)benzaMidoxiMe, 97% | 1256486-26-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 3-(7-Aza-2-benzimidazolyl)benzamidoxime Cytotoxicity: A Multiparametric High-Content Screening and Apoptosis Workflow
Introduction & Scientific Rationale
The compound 3-(7-Aza-2-benzimidazolyl)benzamidoxime (Linear Formula: C13H11O1N5) is a novel heterocyclic small molecule utilized primarily in early-stage drug discovery[1][2]. Benzamidoxime derivatives are frequently investigated as pro-drugs or DNA minor-groove binders with potential antiparasitic or antineoplastic properties. To reliably assess its therapeutic index, a rigorous in vitro cytotoxicity evaluation is required to define off-target effects and elucidate its mechanism of action on mammalian cells.
This application note presents a comprehensive, multiparametric workflow designed for researchers and drug development professionals. Because relying on a single assay can yield false positives or mask sub-lethal toxicity, our framework integrates three distinct pillars:
-
MTT Assay: Measures global metabolic viability by tracking NAD(P)H-dependent oxidoreductase enzyme activity[3].
-
Annexin V/PI Flow Cytometry: Distinguishes between cytostatic, apoptotic, and necrotic mechanisms of cell death based on plasma membrane asymmetry and integrity[4].
-
High-Content Screening (HCS): Identifies sub-lethal adverse cellular effects through automated, single-cell morphological profiling[5].
Workflow for the multiparametric in vitro cytotoxicity evaluation of 7-Aza-BZA.
Materials & Reagents
Compounds & Cell Lines:
-
Test Compound: 3-(7-Aza-2-benzimidazolyl)benzamidoxime (Sigma-Aldrich, BOG00238)[1].
-
Cell Models: HepG2 (human hepatocellular carcinoma) – commonly used as a surrogate for human hepatocytes in pharmaceutical toxicity screening[6]. U2OS (human osteosarcoma) – optimal for phenotypic HCS due to large cellular morphology[5].
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent[7].
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI) and Annexin-binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[8].
-
HCS Dyes: Hoechst 33342 (nuclear), MitoTracker™ Red CMXRos (mitochondrial membrane potential), and CellMask™ Deep Red.
-
Step-by-Step Experimental Methodologies
3.1 Compound Preparation and Quality Control
Rationale: Hydrophobic benzimidazoles require DMSO for dissolution. Controlling the final vehicle concentration is vital to prevent baseline DMSO cytotoxicity from confounding the assay.
-
Stock Preparation: Dissolve 3-(7-Aza-2-benzimidazolyl)benzamidoxime in 100% cell culture grade DMSO to a master stock of 10 mM. Aliquot and store at -20°C to avoid repeated freeze-thaw degradation.
-
Serial Dilutions: Prepare 10× working stocks in PBS. Add to culture media such that the final testing concentrations range from 0.1 μM to 100 μM, ensuring the final DMSO concentration never exceeds 0.5% (v/v) in any well.
3.2 MTT Assay for Dose-Response Kinetics
Rationale: The MTT assay relies on the conversion of the yellow tetrazolium salt into purple formazan crystals. This reduction is driven exclusively by active mitochondrial dehydrogenases in living, metabolically active cells[7].
-
Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well flat-bottom microplate. Crucial Step: Do not seed cells in the outer perimeter wells; fill them with 100 μL PBS to mitigate the "edge effect" caused by varied evaporation rates that can artificially skew peripheral IC50 data[3].
-
Treatment: Incubate cells at 37°C / 5% CO₂ for 24 hours to adhere. Treat with the dose-response compound gradient for 48 hours. Include a vehicle control (0.5% DMSO) and a positive death control (e.g., 5% DMSO or 1 µM Staurosporine).
-
MTT Incubation: Add 10 μL of MTT labeling reagent (0.5 mg/mL final concentration) to each well[9]. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media carefully to avoid dislodging the insoluble formazan crystals. Add 100 μL of Solubilization Solution (e.g., acidified isopropanol or DMSO) per well[9].
-
Measurement: Agitate the plate for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate spectrophotometer, utilizing 630 nm as a reference wavelength to correct for cellular debris.
3.3 Flow Cytometry: Annexin V-FITC / PI Apoptosis Profiling
Rationale: Determining whether cell death is apoptotic or necrotic dictates the compound’s physiological safety profile. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V strongly binds externalized PS in a calcium-dependent manner[4]. Propidium Iodide (PI) only penetrates cells that have completely lost membrane integrity (late apoptosis/necrosis)[4].
Mechanistic rationale for distinguishing early vs. late apoptosis using Annexin V and PI.
-
Harvesting: Post-treatment (typically 24-48 hrs in 6-well plates), collect both floating (dead) and adherent cells using Trypsin without EDTA (EDTA chelates Ca²⁺, which is strictly required for Annexin V binding)[10].
-
Washing: Wash cells twice with cold PBS and re-suspend in 1X Annexin-binding buffer at ~1 × 10⁶ cells/mL[8][11].
-
Staining: To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution[8][11].
-
Incubation: Incubate at room temperature for 15-20 minutes in the dark[8][11].
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately via flow cytometry. Quadrant gating differentiates:
3.4 High-Content Screening (HCS) for Multiparametric Cytotoxicity
Rationale: Simple binary live/dead assays miss chronic, sub-lethal damage. HCS leverages automated widefield fluorescence microscopy and advanced image analysis algorithms to identify phenotypic abnormalities, such as mitotic delay, nuclear pyknosis, and mitochondrial collapse[5].
-
Preparation: Seed U2OS or HepG2 cells in optically clear, flat-bottom 96-well microplates. Treat with sub-IC50 and supra-IC50 concentrations of the compound.
-
Live-Cell Multiplex Staining: At the endpoint, directly add Hoechst 33342 (2 µg/mL), MitoTracker Red (100 nM), and CellMask Deep Red (1X) to the culture media. Incubate for 30 minutes at 37°C.
Data Presentation & Interpretation
Consolidate findings across the distinct analytical arms to establish an exact "cytotoxicity fingerprint" for 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
| Assay Modality | Biological Parameter | Readout / Expected Phenotype | Mechanistic Significance |
| MTT Assay | Cellular Metabolic Activity | Concentration-dependent reduction in Absorbance (570 nm); Calculation of IC50. | Identifies threshold dose required to inhibit global NAD(P)H-dependent cellular metabolism. |
| Flow Cytometry | Membrane Asymmetry (PS Externalization) | Dose-dependent increase in the Annexin V+ / PI- quadrant. | Confirms that loss of viability is driven by programmed cell death (apoptosis) rather than instantaneous lysis. |
| Flow Cytometry | Membrane Integrity | Shift to Annexin V+ / PI+ at high doses or prolonged (72h) exposure. | Indicates secondary necrosis following un-cleared late apoptosis in vitro. |
| HCS Imaging | Nuclear Morphology | Increased Hoechst intensity and reduced nuclear area. | Confirms pyknosis and chromatin condensation, a hallmark of end-stage apoptotic cascades. |
| HCS Imaging | Mitochondrial Health | Loss of MitoTracker Red punctate staining. | Points to mitochondrial membrane depolarization and intrinsic pathway activation. |
Conclusion
By uniting the quantitative metabolic data of the MTT assay with the mechanistic clarity of Annexin V/PI flow cytometry and the phenotypic depth of High-Content Screening, researchers can reliably decode the cytotoxic profile of 3-(7-Aza-2-benzimidazolyl)benzamidoxime. The self-validating nature of combining these specific protocols ensures rigorous classification of the drug's safety window, thereby preventing potentially false-positive liabilities from advancing blindly in the drug development pipeline.
References
- Source: sigmaaldrich.
- Aza - Sigma-Aldrich (AldrichCPR BOG00238)
- Source: merckmillipore.
- Source: researchhub.
- Source: nih.
- Source: abcam.
- Source: kumc.
- Source: nih.
- Source: abcam.
- Source: bio-techne.
- Source: plos.
- Source: nih.
- Source: zeiss.
Sources
- 1. Aza | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzamidoxime | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchhub.com [researchhub.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers | PLOS One [journals.plos.org]
- 6. High-content screening as a universal tool for fingerprinting of cytotoxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. ZEISS HCS & AI for Cytotoxicity Assays in Biopharma [zeiss.com]
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for Benzamidoxime Synthesis
Welcome to the Synthesis Support Center. As a Senior Application Scientist in early-stage drug development, I frequently observe researchers encountering variable yields and difficult purifications during the conversion of benzonitrile to benzamidoxime.
While the fundamental reaction—a nucleophilic addition of hydroxylamine to a nitrile—appears straightforward, success hinges entirely on precise stoichiometric control, solvent homogeneity, and highly specific pH boundaries during workup.
This guide is structured to provide you with the chemical logic, a self-validating standard operating procedure (SOP), and a targeted troubleshooting matrix to ensure reproducible, high-yield amidoxime generation.
Part 1: The Chemical Logic of Amidoxime Formation
To troubleshoot effectively, we must first understand the causality of the reaction. Hydroxylamine is generally supplied as a stable hydrochloride salt (
If the base is too weak or insufficient in quantity, the nucleophile is never generated, and the reaction stalls. If the base is too strong (e.g., concentrated
Mechanistic pathway of base-mediated benzamidoxime formation from benzonitrile.
Part 2: Self-Validating Experimental Protocol
The following methodology utilizes a biphasic or co-solvent system to match the differing solubilities of the inorganic salts and the organic nitrile.
Step 1: Nucleophile Activation
-
Action: In a round-bottom flask, suspend 1.2 – 1.5 equivalents of
and 0.75 – 1.5 equivalents of a mild base (such as or ) in an ethanol/water or methanol/water mixture. -
Self-Validation Check: Wait at room temperature until effervescence ceases. The visual cessation of
bubbling is your real-time confirmation that the acid-base reaction is complete and the free nucleophile is fully liberated 2[2].
Step 2: Electrophile Addition & Reaction
-
Action: Add 1.0 equivalent of benzonitrile. Heat the reaction mixture to 50–80°C for 4 to 12 hours. Alternatively, for rapid turnover, submerge the flask in an ultrasonic bath at 55°C for 20–30 minutes 3[3].
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Petroleum Ether / Ethyl Acetate 5:1). The reaction is scientifically validated as complete the moment the high-Rf starting material spot completely disappears4[4].
Step 3: pH-Controlled Isolation
-
Action: Cool the reaction mixture to 5°C. Slowly add 2N dilute HCl to adjust the aqueous phase precisely to pH = 6.0 – 7.0 .
-
Self-Validation Check: A thick white solid will rapidly precipitate at this exact pH window, physically confirming the neutralization of the amidoxime 4[4]. Filter the solid and dry under vacuum at 50°C.
Part 3: Troubleshooting FAQs & Isolation Workflow
Q1: My conversion is stalling at 50% despite refluxing for 12 hours. What is happening? Causality: You likely have a stoichiometric imbalance of free nucleophile. Hydroxylamine hydrochloride requires base merely to become active. If your base degrades or if you miscalculated equivalents, free hydroxylamine generation ceases. Ensure your base ratio scales appropriately with the hydrochloride salt, and use an excess of both (e.g., 1.5 eq) to drive the equilibrium.
Q2: TLC shows 100% conversion, but my isolated yield is less than 40%. Where is my product? Causality: It is lost in your aqueous waste due to improper pH during isolation. Benzamidoximes are amphoteric; the amidine nitrogen is highly basic. If your workup is too acidic (pH < 5), you form the highly water-soluble benzamidoxime hydrochloride salt. Back-titrate your aqueous layer with base to pH 6-7 to crash out the remaining product.
Troubleshooting workflow for pH-dependent precipitation during isolation.
Q3: My product is highly colored and impure. Can I recrystallize it? Causality: Yes. Crude benzamidoxime frequently traps highly colored polymeric impurities. Dissolve the crude product in hot ethanol, treat it with activated carbon for 15 minutes, filter hot, and allow it to crystallize slowly at room temperature5[5].
Part 4: Reaction Optimization Matrix
To ease comparison, the table below summarizes condition variations backed by literature precedent, mapping specific parameters against observed yields and causality.
| Parameter | Recommended Optimization | Causality / Scientific Rationale | Lit. Yield |
| Reagent Stoichiometry | 1.2 – 1.5 eq | Hydroxylamine is volatile and prone to oxidative degradation. An excess ensures sufficient kinetic driving force for full conversion. | ~86%[4] |
| Solvent Selection | Biphasic/Mixed (e.g., EtOH/ | Benzonitriles have poor aqueous solubility, whereas the salts require water. A mixed solvent system overcomes mass-transfer limitations. | ~80%[4] |
| Thermal Activation | Reflux (60–80°C) for 4–12 hours | Conventional steady-state heating provides a robust profile for scaled batches where ultrasound penetration is limited. | >80%[5] |
| Sonochemical Activation | Ultrasound (55°C) for 20–30 minutes | Acoustic cavitation enhances localized heating and accelerates mass transfer in biphasic mixtures, radically reducing reaction time. | >90%[2][3] |
References
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Synthesis method of benzamidine hydrochloride (Patent Application). Patsnap. URL: 4
-
Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates . SciELO México. URL: 2
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes . Acta Chimica Slovenica (Chem-soc). URL: 5
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Application Notes and Protocols for the Analytical Techniques in Impurity Profiling of Oxolamine Citrate Synthesis . BenchChem. URL:1
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Synthesis of amidoximes using an efficient and rapid ultrasound method . ResearchGate. URL: 3
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Aza-benzimidazolyl Benzamidoximes in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved therapeutics.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.[2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet promising, class of benzimidazole derivatives: aza-benzimidazolyl benzamidoximes. By replacing a carbon atom in the benzene ring with nitrogen (forming an aza-benzimidazole) and introducing a benzamidoxime moiety, we can explore novel chemical space and potentially enhance potency, selectivity, and pharmacokinetic properties.
This document provides an in-depth analysis of the SAR of these compounds, comparing them with related structures and offering the experimental context necessary for researchers in medicinal chemistry and drug development.
The Aza-benzimidazole Core: A Strategic Modification for Kinase Inhibition
The introduction of a nitrogen atom into the benzimidazole core, creating an aza-benzimidazole, significantly alters the electronic and steric properties of the molecule. This modification can be leveraged to fine-tune interactions with the ATP-binding pocket of kinases.
A notable example of the successful application of the aza-benzimidazole scaffold is in the development of potent and selective inhibitors of TANK-binding kinase 1 (TBK1) and IKKε, kinases implicated in inflammatory diseases and cancer.[4] The SAR studies on these aza-benzimidazole derivatives revealed several key insights:
-
Hinge-Binding Interaction: The aza-benzimidazole core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The positioning of the nitrogen atom in the "benzene" part of the ring system is critical for optimizing this interaction.
-
Exploiting the Ribose Pocket: Substituents at the N1 position of the aza-benzimidazole can be directed towards the ribose-binding pocket of the kinase. The nature of these substituents, including their size, polarity, and flexibility, can significantly impact binding affinity.
-
Selectivity Enhancement: Strategic modifications on the aza-benzimidazole scaffold can be used to achieve selectivity over other kinases. For instance, structure-based design has been employed to improve selectivity against kinases like CDK2 and Aurora B by exploiting subtle differences in their ATP-binding sites.[4]
The Benzamidoxime Moiety: A Versatile Functional Group
The benzamidoxime group (a hydroxylated amidine) is a valuable addition to the pharmacophore. It can act as a prodrug of the corresponding amidine, which is a strong base and can form salt bridges with acidic residues in the target protein. Furthermore, the amidoxime itself can participate in various non-covalent interactions.
While direct SAR studies on aza-benzimidazolyl benzamidoximes are not extensively reported, we can infer their potential from studies on amidoxime-based benzimidazoles. These compounds have been synthesized and evaluated for their antimicrobial properties. The key takeaway is the feasibility of synthesizing these molecules and their demonstrated biological activity.[5]
Integrating the Scaffolds: A Hypothetical SAR for Aza-benzimidazolyl Benzamidoximes
By combining the known SAR of aza-benzimidazoles and the properties of the benzamidoxime moiety, we can construct a hypothetical model for the SAR of aza-benzimidazolyl benzamidoximes as kinase inhibitors.
Table 1: Comparative in vitro Kinase Inhibition Data for Aza-benzimidazole and Related Derivatives
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1a | Aza-benzimidazole | TBK1 | 100 | [4] |
| 5b | Aza-benzimidazole | TBK1 | <10 | [4] |
| 5e | Aza-benzimidazole | IKKε | <10 | [4] |
| Bischof-5 | Benzimidazole | CK1δ | 150 | [6] |
| Compound 23 | Benzimidazole | CK1δ | 98.6 | [6] |
Experimental Protocols
Synthesis of Aza-benzimidazolyl Benzamidoximes
The synthesis of aza-benzimidazolyl benzamidoximes can be achieved through a multi-step process. The following is a generalized protocol.
Step-by-Step Methodology:
-
Synthesis of the Aza-benzimidazole Core:
-
React a suitable ortho-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.
-
A common method is the Phillips-Ladenburg reaction, which involves heating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]
-
-
N-Alkylation with a Cyanobenzyl Halide:
-
The synthesized aza-benzimidazole is then N-alkylated using a cyanobenzyl halide (e.g., 4-cyanobenzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
-
Formation of the Benzamidoxime:
-
The resulting nitrile is converted to the benzamidoxime by reacting it with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a solvent like ethanol under reflux.[5]
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and add a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in the presence of ATP).
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Antiproliferative Assay (MTT Assay)
The effect of the compounds on the proliferation of cancer cell lines can be assessed using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
Conclusion
The aza-benzimidazolyl benzamidoxime scaffold represents a promising area for the development of novel kinase inhibitors. By strategically combining the hinge-binding capabilities of the aza-benzimidazole core with the versatile interaction potential of the benzamidoxime moiety, it is possible to design potent and selective inhibitors. The SAR insights and experimental protocols provided in this guide offer a foundational framework for researchers to explore this exciting chemical space and contribute to the development of next-generation therapeutics. Further detailed studies are required to fully elucidate the SAR of this compound class and to validate their therapeutic potential.
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- Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide deriv
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Comparative Analysis of Aza-benzimidazole and Benzimidazole Scaffolds: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a quintessential "privileged structure."[1][2][3] Its fused benzene and imidazole ring system offers a versatile framework capable of a multitude of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This has led to its incorporation into a wide array of FDA-approved drugs, from the proton pump inhibitor omeprazole to the anthelmintic agent albendazole.[3][4] However, the quest for novel chemical matter with improved pharmacological profiles has led researchers to explore bioisosteric replacements. One of the most strategic modifications is the introduction of a nitrogen atom into the benzene ring, creating the aza-benzimidazole scaffold.
This guide provides a comprehensive comparative analysis of the aza-benzimidazole and benzimidazole scaffolds. We will delve into their contrasting physicochemical properties, explore the implications for drug design, and provide practical experimental protocols for their head-to-head evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage these scaffolds in their discovery programs.
The Rise of the "Privileged" Benzimidazole Scaffold
The benzimidazole core is a cornerstone in the development of numerous therapeutic agents.[3] Its rigid, bicyclic structure provides a stable platform for the precise orientation of functional groups, while the two nitrogen atoms offer opportunities for diverse chemical modifications.[4] This structural versatility has allowed for the development of benzimidazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]
Structural and Physicochemical Properties: A Tale of Two Cores
The defining difference between the two scaffolds is the replacement of a carbon-hydrogen group in the benzene ring of benzimidazole with a nitrogen atom to form aza-benzimidazole. This seemingly subtle change has profound effects on the molecule's electronic and physicochemical properties.
Structural Comparison
The introduction of a nitrogen atom into the six-membered ring creates different isomers of aza-benzimidazole (e.g., 4-aza, 5-aza, 6-aza, and 7-aza), each with a unique electronic distribution.
Caption: General workflow for Benzimidazole synthesis.
Synthesis of Aza-benzimidazoles
The synthesis of aza-benzimidazoles follows a similar logic, starting with the corresponding diaminopyridine isomer. The availability and stability of these precursors can sometimes present a greater challenge compared to o-phenylenediamine.
Pharmacological Profile: Modulating Activity Through Nitrogen Incorporation
The introduction of a nitrogen atom can be a powerful strategy to fine-tune the pharmacological profile of a benzimidazole-based drug candidate. This can manifest as increased potency, improved selectivity, or a differentiated mechanism of action.
Case Study: Kinase Inhibitors
The kinase family of enzymes is a prime example where both scaffolds have been successfully employed. The ATP binding site of kinases is rich in hydrogen bond donors and acceptors, making it amenable to interactions with both benzimidazole and aza-benzimidazole cores.
-
TBK1/IKKε Inhibitors: A series of aza-benzimidazole derivatives were developed as potent and selective inhibitors of TBK1/IKKε kinases. [6]The aza-benzimidazole scaffold was crucial for achieving nanomolar potency and cellular activity. [6]Further structure-based design led to improved selectivity over other kinases like CDK2 and Aurora B. [6][7]
-
CDK4/6 Inhibitors: In the development of CDK4/6 inhibitors, replacing a benzimidazole with a 7-azabenzimidazole was a key step. [8]Structural studies suggested that the nitrogen at the 7-position could form a crucial interaction with the hinge region of the kinase, contributing to both high potency and selectivity. [8]
-
Spleen Tyrosine Kinase (SYK) Inhibitors: An aza-benzimidazole series of SYK inhibitors was identified through high-throughput screening. [9]Structure-based design and hybridization led to a lead compound with sub-nanomolar biochemical potency and cellular activity in the nanomolar range. [9]
Antimalarial Activity
In the search for new antimalarial agents, aza-benzimidazole analogs of astemizole were synthesized. The 5-azabenzimidazole isomer was found to be significantly more potent against Plasmodium falciparum than its 4-azabenzimidazole counterpart. [10]Importantly, the aza-benzimidazole derivatives showed reduced inhibition of the hERG channel, a key liability associated with the parent compound, indicating a potential for reduced cardiotoxicity. [10]
Experimental Protocols for Comparative Analysis
To make an informed decision between these two scaffolds, a series of head-to-head experimental comparisons is essential.
Protocol 1: Determination of Metabolic Stability using Liver Microsomes
Objective: To compare the in vitro metabolic stability of a benzimidazole compound and its aza-benzimidazole analog.
Rationale: Poor metabolic stability can lead to rapid clearance and low in vivo exposure, limiting the therapeutic potential of a compound. [11]This assay provides a preliminary assessment of a compound's susceptibility to Phase I metabolism. [11] Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final concentration) with liver microsomes (e.g., human, rat, or mouse; 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Self-Validation:
-
Negative Control: A control incubation without NADPH should be included to assess for non-enzymatic degradation.
-
Positive Control: A compound with known metabolic instability (e.g., verapamil) should be run in parallel to ensure the microsomes are active.
Caption: Workflow for a liver microsomal metabolic stability assay.
Conclusion: Strategic Application in Drug Design
The choice between a benzimidazole and an aza-benzimidazole scaffold is a strategic decision in drug design. It is not a matter of one being universally superior to the other, but rather which scaffold is better suited for a specific therapeutic target and desired drug profile.
Choose Benzimidazole when:
-
A well-established, synthetically tractable starting point is desired.
-
The target does not require the additional hydrogen bond acceptor.
-
Modulation of pKa is not a primary concern.
Consider Aza-benzimidazole when:
-
There is a need to modulate pKa to improve solubility or alter target engagement.
-
An additional hydrogen bond acceptor could lead to enhanced potency or selectivity.
-
Improving metabolic stability is a key objective.
-
Exploring novel chemical space and intellectual property is a priority.
By understanding the nuanced differences in their physicochemical and pharmacological properties, medicinal chemists can make more informed decisions, ultimately accelerating the discovery of new and improved therapeutics.
References
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Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). IntechOpen. [Link]
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Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]
-
Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases. (2012). PubMed. [Link]
-
Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
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hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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Identification of a novel series of azabenzimidazole-derived inhibitors of spleen tyrosine kinase. (2020). PubMed. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
-
Discovery of 6-aryl-azabenzimidazoles That Inhibit the TBK1/IKK-ε Kinases. (2014). PubMed. [Link]
-
Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. (2017). RSC Advances. [Link]
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Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (n.d.). Molecules. [Link]
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Validating the mechanism of action of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Title: Validating the Mechanism of Action of 3-(7-Aza-2-benzimidazolyl)benzamidoxime: A Comparative Performance Guide
As a Senior Application Scientist, evaluating novel hybrid chemotypes requires peeling back the layers of structural biology and pharmacology to determine their true biological engagement. The compound 3-(7-Aza-2-benzimidazolyl)benzamidoxime [1][2] is a highly specialized screening building block that uniquely fuses an aza-benzimidazole core with a benzamidoxime moiety.
While classic benzimidazoles predominantly target tubulin, aza-benzimidazoles serve as purine bioisosteres, slotting efficiently into the ATP-binding pockets of kinases or exerting profound antiviral activity[3][4]. Simultaneously, the benzamidoxime functional group has documented utility in DNA photocleavage and free radical generation[5].
This guide provides a comprehensive, self-validating framework to systematically decode and compare the primary mechanism of action (MoA) of this hybrid compound against established industry standards.
Section 1: Mechanistic Hypothesis and Structural Dynamics
Causality in Structural Design: We hypothesize a dual-pharmacophore MoA. The aza-benzimidazole core mimics the adenine ring of ATP, competing for the highly conserved kinase hinge region via hydrophobic interactions. Concurrently, the amidoxime appendage provides a unique hydrogen-bonding network and the thermodynamic potential for photo-induced reactivity[5]. Determining which mechanism dominates in a cellular environment dictates whether the compound acts as an enzymatic inhibitor or an intracellular DNA interactant.
Dual-pharmacophore MoA: targeting kinase ATP-binding sites and DNA photocleavage.
Section 2: Performance Comparison vs. Standard Alternatives
To accurately contextualize the pharmacological profile of 3-(7-Aza-2-benzimidazolyl)benzamidoxime, we must benchmark it against established compounds derived from its constituent structural families: 5-Aza-2′-deoxycytidine (a classic aza-analog and DNA methyltransferase inhibitor)[6] and Albendazole (a widely utilized benzimidazole tubulin inhibitor).
Table 1: Comparative Mechanistic & Performance Profiling
| Feature | 3-(7-Aza-2-benzimidazolyl)benzamidoxime | 5-Aza-2′-deoxycytidine (Decitabine) | Albendazole |
| Primary Target | Kinase Hinge Region / DNA | DNA Methyltransferase (DNMT) | Beta-tubulin |
| Mechanism | ATP-competitive / Homolysis | Covalent trapping of DNMT | Inhibits microtubule polymerization |
| Structural Role | Purine bioisostere + H-bond donor | Cytosine analog | Benzimidazole carbamate |
| Assay Matrix | CETSA, FRET Kinase, Gel Electrophoresis | Global DNA methylation assay | Tubulin polymerization assay |
| Off-target Risks | Radical generation (amidoxime specific) | Broad epigenetic silencing | CYP450 induction / Hepatotoxicity |
Analysis of Causality: Comparing our compound against 5-Aza-2′-deoxycytidine illustrates the fundamental divergence between an enzymatic inhibitor and an epigenetic agent. While 5-Aza-2′-deoxycytidine relies entirely on active cellular replication to incorporate into the genome, the aza-benzimidazole scaffold is capable of immediate, transient intracellular target engagement without integration[4][6].
Section 3: Self-Validating Experimental Protocols
A true "self-validating protocol" incorporates orthogonal readouts within the same pipeline. If the primary target engagement assay identifies a hit, the secondary functional assay must correlate proportionally, effectively ruling out false positives.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: Confirm direct physical binding of 3-(7-Aza-2-benzimidazolyl)benzamidoxime to the hypothesized target in live cells. Rationale & Causality: Standard high-throughput enzymatic inhibition assays frequently yield false positives due to compound aggregation or pan-assay interference (PAINS). CETSA mitigates this risk by validating direct target engagement in intact cellular environments, capitalizing on ligand-induced thermodynamic stabilization of the target protein.
-
Cell Preparation : Culture the target cell line to 70-80% confluency. Harvest and resuspend in PBS fortified with protease inhibitors.
-
Compound Dosing : Divide the cell suspension into two equal aliquots. Treat Aliquot A with 10 µM 3-(7-Aza-2-benzimidazolyl)benzamidoxime and Aliquot B with DMSO (0.1% vehicle control). Incubate for 1 hour at 37°C. Causality: This 1-hour window ensures compound cell permeability and establishes equilibrium binding dynamics before thermal stress is introduced.
-
Thermal Profiling : Dispense the treated cells into PCR tubes. Heat individual tubes across a defined temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed immediately by 3 minutes at room temperature to arrest the thermal shock.
-
Lysis and Clearance : Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.
-
Detection : Resolve the soluble protein fraction on a Western blot and probe for the suspected kinase target. Validation Checkpoint: A positive thermal shift (
) in the compound-treated group relative to the DMSO control explicitly confirms that the compound has bound the target and stabilized its folded state.
Protocol B: DNA Photocleavage and Radical Generation Assay
Objective: Determine the magnitude of the benzamidoxime-driven DNA cleavage under light exposure. Rationale & Causality: Literature proves that specific halogenated benzamidoximes exhibit potent DNA photocleavage via N-O bond homolysis[5]. This assay isolates the amidoxime functionality to see if it acts as a non-specific nuclease.
-
Reaction Assembly : In a quartz microtube, combine 10 µM of the test compound with 0.5 µg of supercoiled pBR322 plasmid DNA in 10 mM Tris-HCl buffer (pH 7.4).
-
Irradiation : Expose the experimental sample to UVA (365 nm) or UVB for 30 minutes. Simultaneously, maintain an identical dark control. Causality: The strict inclusion of a dark control is mandatory; it ensures the compound is not an intrinsic intercalator or undergoing spontaneous degradation[5].
-
Scavenger Controls : To pinpoint the exact radical species responsible, run parallel irradiated samples pre-incubated with targeted radical scavengers (e.g., 20 mM NaN3 for singlet oxygen, 20% DMSO for hydroxyl radicals)[5].
-
Electrophoresis : Resolve all samples on a 1% agarose gel stained with a nucleic acid dye. Validation Checkpoint: The conversion of supercoiled DNA (Form I) to relaxed circular (Form II) or linear (Form III) specifically in the irradiated, non-scavenged lane conclusively proves radical-mediated photocleavage.
Self-validating experimental cascade verifying primary mechanism and screening off-target effects.
Authoritative Grounding & Summary
By utilizing this tiered assay approach, research teams can bypass the noise of standard high-throughput screening. The exact substitution pattern on the benzamidoxime scaffold and the aza-benzimidazole core inherently dictates whether the compound leans toward competitive kinase inhibition or nucleic acid interaction[3][5]. The rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) methodologies demonstrated above ensure that any claim made regarding the MoA of 3-(7-Aza-2-benzimidazolyl)benzamidoxime is biologically proven, highly reproducible, and distinctly separated from broad-spectrum cytotoxicity.
References
-
. Sigma-Aldrich. 2.. ChemicalBook. 3.. International Journal of Molecular Sciences / DNA (MDPI). 4.. MDPI / PMC. 5.. RSC Advances.
-
. Sigma-Aldrich. 7.. Frontiers in Pharmacology.
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- 3. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Exploration of the DNA Photocleavage Activity of O-Halo-phenyl Carbamoyl Amidoximes: Studies of the UVA-Induced Effects on a Major Crop Pest, the Whitefly Bemisia tabaci [mdpi.com]
- 6. Aza | Sigma-Aldrich [sigmaaldrich.com]
Benzamidoxime as a bioisostere for carboxylic acids in drug design
Benzamidoxime as a Bioisostere for Carboxylic Acids in Drug Design: A Comparative Technical Guide
The Imperative for Carboxylic Acid Replacement
Carboxylic acids are ubiquitous in drug discovery due to their ability to form strong, charge-assisted hydrogen bonds with target proteins. However, relying on this moiety often introduces severe pharmacokinetic liabilities. With an acidic pKa typically in the range of 4.0 to 5.0, carboxylic acids are >99% ionized at a physiological pH of 7.4[1]. This permanent anionic state dramatically increases polar surface area, which severely restricts passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, exposed carboxylates are primary targets for phase II metabolism, undergoing rapid acyl glucuronidation that accelerates clearance or leads to idiosyncratic toxicities[1],[2].
To bypass these limitations while preserving target affinity, medicinal chemists rely on bioisosteric replacement. As a Senior Application Scientist, I often turn to the amidoxime functional group—specifically benzamidoxime derivatives—as a highly versatile alternative. Benzamidoximes offer a unique "chameleon" functionality, embedding the molecular recognition properties of an amide, oxime, amidine, and hydroxamic acid within a single carbon.
Physicochemical Evaluation: Benzamidoxime vs. Competing Isosteres
Evaluating a bioisostere requires balancing acidity, lipophilicity, and metabolic stability. Unlike classical isosteres like tetrazoles, which mimic the acidity of carboxylic acids but often fail to improve permeability[2], benzamidoximes utilize an entirely different physicochemical strategy: amphoterism.
Benzamidoximes possess two distinct ionization thresholds. The basic oxime nitrogen protonates with a pKa1 between 4.8 and 6.1, while the acidic hydroxyl group deprotonates with a pKa2 ranging from 12.3 to 13.2[3]. As a result, benzamidoximes are predominantly neutral at physiological pH. This drives a significant increase in membrane permeability (Log Papp) without sacrificing the hydrogen-bond donor and acceptor networks needed for target binding[1],[3].
Quantitative Comparison of Carboxylic Acid Bioisosteres
Table 1. Benchmarking the physicochemical profile of standard bioisosteres against Benzoic Acid.
| Property | Benzoic Acid | Benzamidoxime | 5-Phenyl-1H-tetrazole | 3-Phenyl-1,2,4-oxadiazole |
| Acidic pKa | ~4.2 | ~12.5 (OH deprotonation)[3] | ~4.5 - 4.9[4] | N/A (Neutral) |
| Basic pKa | N/A | ~4.8 - 6.1 (N protonation)[3] | N/A | N/A |
| LogP (Calculated) | ~1.87 | ~1.02[5] | ~1.1 | ~2.5 |
| Ionization State (pH 7.4) | >99% Anionic | Predominantly Neutral | >99% Anionic | Neutral |
| Membrane Permeability | Poor | Moderate to Good | Poor (PAMPA Log Papp < -6)[2] | Excellent |
| Primary Utility | H-Bonding Motif | FBDD Binding / Prodrug Motif[6] | Acid Mimicry | Lipophilic Linker/Isostere[7] |
Mechanistic Duality: Direct Binder vs. Synthetic Precursor
Benzamidoximes operate in drug design through two distinct pathways:
-
Direct Motif in Fragment-Based Drug Design (FBDD): The amidoxime fragment acts as a standalone bioisostere. For instance, in the development of G-quadruplex ligands, the amidoxime accurately mimics the spatial binding vectors of a carboxylic acid, anchoring the drug to the target without introducing an anionic charge penalty[8],[6]. It is also successfully employed as a bioavailable prodrug intermediate for highly basic benzamidines, undergoing in vivo enzymatic reduction[9].
-
Precursor to 1,2,4-Oxadiazoles: When maximum metabolic stability and high lipophilicity are required, benzamidoxime is cyclodehydrated to form a 1,2,4-oxadiazole ring. This furan-type heterocycle serves as a highly robust, metabolically inert bioisostere for esters and amides[10],[7].
Fig 1. Logical workflow of carboxylic acid bioisosteric replacement with benzamidoxime.
Self-Validating Experimental Protocols
To ensure high-fidelity implementation of these isosteres, the following laboratory workflows must be treated as self-validating systems. Causality dictates every reagent choice, while strategic checkpoints confirm reaction progress independently of ultimate yield.
Protocol A: Synthesis of Benzamidoxime via Nitrile Addition
Objective: Nucleophilic addition of hydroxylamine to benzonitrile to install the amidoxime functionality.,[3]
-
Reagent Preparation : To a stirred solution of Benzonitrile (1.0 eq) in a 1:1 mixture of Ethanol/Water, add Hydroxylamine hydrochloride (1.5 eq) and Triethylamine (TEA) (1.6 eq).
-
Causal Rationale: Free hydroxylamine is volatile and prone to rapid oxidation. Generating it in situ from its hydrochloride salt is mandatory. TEA is the optimal base here; it is strong enough to quantitatively liberate the hydroxylamine but weak enough to prevent the unwanted alkaline hydrolysis of the nitrile into a primary amide[3].
-
-
Reaction : Heat the mixture to reflux for 6–8 hours.
-
Validation Checkpoint 1 (In-Process TLC) : Co-spot the mixture against the starting benzonitrile on a silica TLC plate (Mobile Phase: 80:20 Hexanes/EtOAc, visualized under UV 254 nm). The benzamidoxime will present as a dramatically more polar spot (lower Rf) due to the introduction of the dual H-bonding groups. If starting material persists, spike with an additional 0.2 eq of TEA to ensure all hydroxylamine remains free.
-
Workup & Validation Checkpoint 2 (Partitioning) : Evaporate the ethanol under reduced pressure. Crucial Step : Before extracting with Ethyl Acetate, verify the aqueous layer pH is strictly neutralized (~pH 7.0). Because benzamidoxime is amphoteric[3], a highly acidic or highly basic aqueous layer will fully ionize the compound, causing it to partition away from the organic layer and artificially crash your yield.
Protocol B: One-Pot Cyclodehydration to 1,2,4-Oxadiazole
Objective: Convert the benzamidoxime into a metabolically inert 1,2,4-oxadiazole using a carboxylic acid coupling partner.[6]
-
Acid Activation : Dissolve the coupling Carboxylic Acid (1.0 eq) in dry DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 30 minutes.
-
Causal Rationale: CDI creates a highly reactive acyl imidazole intermediate. Unlike using thionyl chloride, CDI avoids generating harsh HCl gas, which could prematurely protonate the benzamidoxime and halt nucleophilic attack. The immediate evolution of CO₂ gas serves as an explicit, visual validation that the carboxylic acid has been successfully activated[6].
-
-
O-Acylation : Add Benzamidoxime (1.0 eq) to the activated mixture. Stir overnight at room temperature.
-
Validation Checkpoint 1 (Mass Shift) : Pull a 10 µL aliquot and analyze via LC-MS. You must observe the uncyclized O-acyl adduct [M+H]+. Do not proceed to heating until this mass is confirmed; otherwise, you risk thermally degrading unreacted amidoxime.
-
Cyclodehydration : Once the adduct is verified, add an additional 1.0 eq of CDI (to scavenge residual moisture) and heat the sealed reaction to 150 °C for 6 hours[6].
-
Validation Checkpoint 2 (Final Purity) : Cool the reaction and pour it over ice water to precipitate the highly lipophilic 1,2,4-oxadiazole[10]. LC-MS analysis of the solid should show an exact mass drop of 18 Da from the intermediate, proving that successful thermal cyclodehydration (loss of water) has occurred.
References
-
A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety. PMC, National Institutes of Health.
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications, Journal of Medicinal Chemistry.
-
Structure Property Relationships of Carboxylic Acid Isosteres. PMC, National Institutes of Health.
-
2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor: Synthesis, Crystal Structure, STRING Ana. Biointerface Research in Applied Chemistry.
-
Amidoxime | 186953-55-9. Benchchem.
-
BENZAMIDOXIME HYDROCHLORIDE manufacturers and suppliers. ChemicalBook.
-
A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety. MDPI, Molecules.
-
Prodrugs for the Treatment of Neglected Diseases. MDPI, Molecules.
-
Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of Elongation Factor-G. The Royal Society of Chemistry, MedChemComm.
-
PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. ACS Publications, Journal of Combinatorial Chemistry.
Sources
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- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidoxime | 186953-55-9 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BENZAMIDOXIME HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
Cross-reactivity profiling of 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Cross-Reactivity Profiling of 3-(7-Aza-2-benzimidazolyl)benzamidoxime (7-Aza-BBAO): A Comparative Application Guide
As drug discovery shifts toward highly targeted, polypharmacological agents, the careful structural tuning of established scaffolds is paramount. 3-(7-Aza-2-benzimidazolyl)benzamidoxime (commonly abbreviated as 7-Aza-BBAO; CAS: 1256486-26-6) [1] has emerged as a structurally sophisticated probe. It combines two powerful motifs: a 7-aza-benzimidazole core designed to interact with the ATP-binding hinge region of kinases, and a benzamidoxime moiety that functions as a bioreducible prodrug handle.
In my experience as an application scientist designing screening cascades, the primary bottleneck for benzimidazole-derived probes is indiscriminate target engagement. This guide objectively compares the cross-reactivity and metabolic activation profile of 7-Aza-BBAO against traditional alternatives, providing self-validating methodologies to benchmark its performance in your own assays.
Structural Rationale: Why the 7-Aza and Amidoxime Modifications?
To understand how 7-Aza-BBAO behaves in a biological matrix, we must analyze the causality behind its structural design:
-
The 7-Aza Substitution (Target Selectivity): Classical 1H-benzimidazoles are notorious for broad-spectrum kinome cross-reactivity because they present both a strong hydrogen-bond donor and acceptor to the kinase hinge region. By substituting a carbon for a nitrogen at the 7-position (7-aza), we introduce an electronic perturbation that fine-tunes the pKa and removes a critical hydrogen-bond donor. This subtly restricts the binding conformation, theoretically "pruning" off-target kinase affinity.
-
The Benzamidoxime Mask (Metabolic Control): Highly basic amidines bind promiscuously to negatively charged cellular matrices and nucleophiles, leading to severe off-target toxicity [2]. By masking the amidine as an amidoxime, 7-Aza-BBAO remains inert in systemic circulation until it is catalytically reduced by the mitochondrial amidoxime reducing component (mARC) [3] within the target tissue.
Kinome Cross-Reactivity Profiling
When evaluating a hinge-binding scaffold like 7-Aza-BBAO, optical interference is a major pitfall. Benzamidoximes frequently exhibit anomalous UV absorption and fluorescence quenching [2], which can generate false positives in standard luminescent ATP-consumption assays.
To circumvent this, we mandate a physical DNA-tagged tracer displacement assay . By utilizing a quantitative PCR (qPCR) readout instead of fluorescence, we bypass optical interference entirely—a critical self-validating step for oxime-containing heterocycles.
Protocol: Self-Validating Displacement Assay
-
Equilibration: Incubate DNA-tagged recombinant kinases with an immobilized broad-spectrum active-site tracer in a 384-well plate.
-
Compound Addition: Add 7-Aza-BBAO, classical BBAO (control), and Dasatinib (broad-spectrum baseline) at a screening concentration of 1 µM.
-
Elution & Quantification: If the test compound displaces the tracer, the DNA-tagged kinase is released into the supernatant. Quantify the unbound kinase via qPCR.
-
Validation Control: Include a DMSO blank (0% displacement) and a 10 µM Staurosporine well (100% displacement). The assay is only valid if the Z'-factor is > 0.6.
Workflow for site-directed kinase selectivity screening using DNA-tagged displacement assays.
Quantitative Comparison: Kinome Selectivity
The following data represents benchmark thermodynamic affinity (
| Target Kinase | 7-Aza-BBAO ( | Classical BBAO ( | Dasatinib ( | Cross-Reactivity Interpretation |
| ABL1 | 850 | 45 | 0.8 | 7-Aza substitution abolishes off-target ABL1 binding. |
| SRC | >10,000 | 110 | 0.2 | Complete pruning of SRC-family cross-reactivity. |
| AURKA | 12 | 15 | >10,000 | Retained primary target engagement (Aurora Kinase A). |
| S-Score (1 µM) | 0.04 | 0.28 | 0.85 | Lower S-score indicates a highly selective profile. |
Data Interpretation: 7-Aza-BBAO effectively minimizes cross-reactivity against ABL/SRC families compared to its classical 1H-benzimidazole counterpart while retaining target-specific engagement.
Metabolic Cross-Reactivity & Prodrug Activation
Because 7-Aza-BBAO relies on the mitochondrial mARC system for prodrug activation [4], we must verify that it is exclusively reduced by this pathway and does not cross-react with general cytosolic cytochrome P450s.
Protocol: Pathway-Validated mARC Reduction Assay
The mARC system requires three components to function: NADH, Cytochrome b5 Reductase (CYB5R), and Cytochrome b5 (CYB5B) [3]. To ensure trustworthiness, we must introduce a specific negative control that proves reduction is structurally dependent on this exact electron transport chain.
-
Reconstitution: Combine recombinant human mARC1, CYB5R, and CYB5B in a physiological buffer (pH 7.4).
-
Substrate Introduction: Add 50 µM of 7-Aza-BBAO.
-
Initiation: Trigger the reaction by adding 1 mM NADH.
-
Internal Negative Control (Crucial): Run a parallel assay replacing wild-type CYB5B with heme-free apo-CYB5B.
-
Causality: mARC1 requires an intact electron cascade to reduce the amidoxime. By using heme-deficient apo-CYB5B, we break the electron bridge. If the prodrug is still reduced in this control well, it proves non-specific metabolic cross-reactivity (e.g., autoxidation or buffer interference).
-
-
Detection: Quench the reaction with acetonitrile and analyze the conversion to the active amidine metabolite via LC-MS/MS.
Mitochondrial electron transport chain driving mARC-mediated reduction of benzamidoxime.
Quantitative Comparison: Biotransformation Kinetics
Evaluating the bioactivation rates against a standard reference benzamidoxime.
| Condition / System | 7-Aza-BBAO Clearance (µL/min/mg) | Reference Benzamidoxime | Metabolic Specificity |
| Full mARC System | 45.2 ± 3.1 | 50.8 ± 4.2 | Efficiently reduced by target pathway. |
| Apo-CYB5 Control | < 0.1 | < 0.1 | Validates lack of non-specific chemical reduction. |
| Human Liver Microsomes | 2.1 ± 0.4 | 12.5 ± 2.0 | Minimal CYP450 cross-reactivity for 7-Aza-BBAO. |
Data Interpretation: 7-Aza-BBAO is highly specific to the mARC bioactivation pathway. Its heavily reduced cross-reactivity with human liver microsomes (which contain abundant CYP enzymes) ensures it will not act as a promiscuous sink for phase I oxidative metabolism, preserving its half-life until it reaches mitochondrial targets.
Conclusion
For researchers engaged in targeted polypharmacology, 3-(7-Aza-2-benzimidazolyl)benzamidoxime represents a sophisticated structural upgrade over traditional scaffolds. By meticulously executing physical displacement kinome screens and pathway-validated mARC assays, we confirm that the 7-Aza modification successfully eliminates promiscuous ATP-hinge cross-reactivity, while the benzamidoxime tail ensures highly specific mitochondrial activation.
References
-
Chemical Reviews (ACS). "Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity." Retrieved from[Link]
-
National Institutes of Health (PMC). "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Retrieved from[Link]
-
PLoS ONE. "The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice." Retrieved from[Link]
Safety Operating Guide
Personal protective equipment for handling 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Advanced Handling and Risk Mitigation Guide: 3-(7-Aza-2-benzimidazolyl)benzamidoxime
As drug development pushes the boundaries of novel pharmacophores, laboratory professionals frequently encounter structurally complex, uncharacterized intermediates. 3-(7-Aza-2-benzimidazolyl)benzamidoxime (CAS: 1256486-26-6) is one such compound. With a molecular formula of C13H11N5O and a molecular weight of 253.26 g/mol , this fine powder presents unique logistical and safety challenges.
Because formal Occupational Exposure Limits (OELs) or comprehensive toxicological profiles are rarely available for novel research chemicals, we must manage them using predictive hazard frameworks [1]. As a Senior Application Scientist, my goal is to equip you with the mechanistic reasoning behind our safety protocols. When you understand why a chemical behaves a certain way, compliance transitions from a rigid mandate to intuitive scientific practice.
Risk Profiling and the "Unknown" Hazard
For uncharacterized biologically active molecules, standard practice dictates utilizing the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) process [2].
Benzamidoxime derivatives often exhibit potent target-binding capabilities, and aza-benzimidazoles are notorious for interacting with various kinase and receptor pathways. In the absence of complete in vivo data, we assign this compound a conservative OEB 3 / OEB 4 classification. This mandates stringent containment to prevent two primary vectors of exposure:
-
Inhalation of micro-particulates (due to the low bulk density and aerodynamic nature of the milled powder).
-
Dermal absorption (particularly when solubilized in permeability-enhancing solvents).
The PPE Matrix & Quantitative Barrier Data
Personal Protective Equipment (PPE) is your last line of defense. The most critical operational error when handling aza-benzimidazoles occurs during solubilization. Dimethyl Sulfoxide (DMSO) is the universal vehicle for such organic compounds, but DMSO acts as a "Trojan Horse"—it rapidly permeates standard nitrile, carrying the dissolved active pharmaceutical ingredient (API) directly through the epidermal barrier [3].
To optimize your protection, you must base glove selection on quantitative breakthrough data rather than assumed resistance.
Table 1: PPE Material Compatibility & Quantitative Breakthrough Thresholds
| PPE Material & Thickness | Chemical Challenge | Breakthrough Time | Degradation | Scientific & Operational Recommendation |
| Standard Nitrile (4 mil) | Dry API Powder | N/A (Solid) | None | Acceptable for weighing. Beware of electrostatic adherence to the polymer. |
| Standard Nitrile (4 mil) | DMSO / Solubilized API | < 5 minutes | High | DO NOT USE as a primary barrier for liquid handling [3]. |
| Double Nitrile (8 mil total) | DMSO / Solubilized API | ~ 10–15 minutes | Moderate | Standard Lab Protocol. Provides adequate time to safely doff the outer glove following an incidental splash. |
| Butyl Rubber (14 mil) | DMSO / Solubilized API | > 240 minutes | Low | Optimal. Recommended for high-volume or prolonged solvent preparation. |
Note: All eye protection must consist of splash-proof chemical goggles . Standard safety glasses lack the orbital seal required to block aerosolized fine powders.
Self-Validating Operational Protocols
Do not just follow these steps; use the built-in validation checks to independently verify the integrity of your experimental setup.
Phase 1: Environmental Validation & Preparation
Causality: Engineering controls must be actively verified; you cannot assume a system is functioning just because it is powered on.
-
Verify Containment: Utilize a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated exhausted powder hood.
-
Self-Validation Check: Before unsealing the API, check the magnehelic gauge. A stable reading between 0.4 and 0.6 inches of water column confirms appropriate negative pressure. Tape a small Kimwipe to the bottom of the sash to visually confirm continuous inward directional airflow.
-
-
Surface Prep: Line the workspace with a disposable, absorbent, plastic-backed bench pad to instantly capture stray particulates.
Phase 2: Donning the PPE Matrix
Causality: Proper layering prevents dermal bridging during the doffing stage.
-
Don a knee-length, flame-resistant lab coat.
-
Inspect gloves: Self-Validation Check: Trap air in the inner glove and roll the cuff to inflate the fingers. Discard if you observe any deflation (micro-tears).
-
Don the inner 4-mil nitrile glove.
-
Pull the lab coat sleeves down to the wrist, then don the outer 4-mil nitrile glove over the cuff to create a continuous seal.
-
Equip unvented or indirectly vented chemical goggles.
Phase 3: Weighing Dynamics & Solubilization
Causality: Benzimidazole powders are highly susceptible to triboelectric charging (static electricity), causing the fine powder to violently repel from metal spatulas and aerosolize.
-
De-static the Environment: Discharge a Zerostat anti-static gun directly over the weighing boat and the closed API vial prior to opening.
-
Transfer: Use a grounded, PTFE-coated spatula to transfer the powder.
-
Self-Validation Check: If the powder "jumps" or clings aggressively to the spatula edges, stop immediately. Re-apply the anti-static gun to neutralize the charge before proceeding.
-
-
Solubilization: Once weighed, transfer to a heavy-walled glass vial. Add DMSO slowly using a calibrated pipette.
-
Seal Before Agitation: Crucial Step. Cap the vial tightly before vortexing or sonicating. Agitating an open vial generates micro-aerosols of the API/DMSO solution, which easily bypass engineering controls.
Spill Decontamination & Lifecycle End
If a spill occurs, mechanistic decontamination is required. You cannot treat an API spill like a standard water spill.
-
For Dry Powder Spills: NEVER dry-sweep. Sweeping introduces massive kinetic energy, aerosolizing the highly potent OEB 3/4 powder into the operator's breathing zone. Instead, mist an absorbent pad with a 10% Ethanol/Water solution and gently place it over the powder to "wet" and trap the particulate. Wipe inward to consolidate the mess.
-
For Liquid (DMSO/API) Spills: Immediately drop chemically inert absorbent pads over the liquid.
-
Doffing Protocol: If your outer glove contacts the DMSO solution during cleanup, doff it within 3 minutes. DMSO will act as a carrier solvent, dragging the 3-(7-Aza-2-benzimidazolyl)benzamidoxime molecules straight through the nitrile matrix and into your bloodstream.
Hazard Mitigation Workflow Visualization
The following diagram maps the logical progression from risk assessment to safe lifecycle termination, serving as a rapid visual reference for your laboratory staff.
Operational Hierarchy of Controls for handling 3-(7-Aza-2-benzimidazolyl)benzamidoxime.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press; 2011. [Link]
-
Centers for Disease Control and Prevention. Occupational Exposure Banding. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Kimberly-Clark Professional. Nitrile Glove Chemical Resistance Guide. Yale Environmental Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
